molecular formula C28H30N4O2 B12408126 FLT3/TrKA-IN-1

FLT3/TrKA-IN-1

カタログ番号: B12408126
分子量: 454.6 g/mol
InChIキー: GAXVYKWKQSGVIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FLT3/TrKA-IN-1 is a potent dual kinase inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and tropomyosin receptor kinase A (TrKA). This compound has shown significant potential in the treatment of acute myeloid leukemia (AML) by inhibiting the activity of these kinases, which are often overexpressed or mutated in AML cells .

準備方法

Synthetic Routes and Reaction Conditions: FLT3/TrKA-IN-1 is synthesized through a series of chemical reactions involving benzimidazole-based structures. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: FLT3/TrKA-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified inhibitory activities against FLT3 and TrKA .

科学的研究の応用

FLT3/TrKA-IN-1 has a wide range of scientific research applications, including:

作用機序

FLT3/TrKA-IN-1 exerts its effects by binding to the active sites of FLT3 and TrKA, thereby inhibiting their kinase activities. This inhibition prevents the phosphorylation of downstream signaling molecules, such as ERK and STAT5, leading to the suppression of cellular proliferation and induction of apoptosis in cancer cells. The compound targets both wild-type and mutated forms of FLT3, making it effective against various AML subtypes .

類似化合物との比較

FLT3/TrKA-IN-1 is unique due to its dual inhibitory activity against both FLT3 and TrKA. Similar compounds include:

This compound stands out due to its ability to target both FLT3 and TrKA, providing a broader therapeutic potential for AML treatment .

特性

分子式

C28H30N4O2

分子量

454.6 g/mol

IUPAC名

N-[4-[5-[4-(2-piperidin-1-ylethoxy)phenyl]benzimidazol-1-yl]phenyl]acetamide

InChI

InChI=1S/C28H30N4O2/c1-21(33)30-24-8-10-25(11-9-24)32-20-29-27-19-23(7-14-28(27)32)22-5-12-26(13-6-22)34-18-17-31-15-3-2-4-16-31/h5-14,19-20H,2-4,15-18H2,1H3,(H,30,33)

InChIキー

GAXVYKWKQSGVIF-UHFFFAOYSA-N

正規SMILES

CC(=O)NC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C4=CC=C(C=C4)OCCN5CCCCC5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。